N'-(3-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-15-4-1-5-16(11-15)23-19(26)20(27)24-17-9-8-13-3-2-10-25(18(13)12-17)21(28)14-6-7-14/h1,4-5,8-9,11-12,14H,2-3,6-7,10H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDIALPHRAFPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)Cl)N(C1)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares functional motifs with several classes of molecules:
Key Comparisons :
- Tetrahydroquinoline vs.
- Cyclopropane Derivatives: The cyclopropanecarbonyl group in the target compound mirrors the steric and electronic effects observed in ’s cyclopropane-carboxamide. Such groups are known to enhance metabolic stability by resisting enzymatic degradation .
- Halogenation Effects : The 3-chlorophenyl group (target compound) shares electronic properties with the 4-chloro substituent in ’s phthalimide. Chlorine atoms typically increase lipophilicity (logP) and influence π-π stacking in target binding .
Computational and Mechanistic Insights
While direct data on the target compound’s binding modes are absent, methodologies from computational studies () provide frameworks for comparison:
- Docking Studies : AutoDock Vina () could predict the target’s affinity for proteins, leveraging its cyclopropane rigidity to minimize entropic penalties during binding.
- Molecular Dynamics: AMBER simulations () might reveal stability differences between the target and analogues, particularly in solvent-exposed regions of the tetrahydroquinoline core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
